molecular formula C6H4FNO2 B022181 5-fluoropyridine-2-carboxylic Acid CAS No. 107504-08-5

5-fluoropyridine-2-carboxylic Acid

Cat. No. B022181
M. Wt: 141.1 g/mol
InChI Key: JTKFIIQGMVKDNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-fluoropyridine-2-carboxylic acid involves various chemical routes. Chen Ying-qi (2008) proposed a novel synthesis route of 2-amino-5-fluoropyridine, which is an important intermediate for the synthesis of LBM415, by using 2-aminopyridine as raw material through a series of chemical reactions including nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl, aiming to improve yield and purity compared to previous methods (Chen Ying-qi, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-fluoropyridine-2-carboxylic acid can be analyzed through crystallography and computational studies. Jinqui Qin (2011) investigated the co-crystallization of 5-fluoroisophthalic acid with 4,4′-bipyridine, revealing a wave-like tape motif in the crystal structure via intermolecular hydrogen bonds (Jinqui Qin, 2011).

Chemical Reactions and Properties

The chemical reactions of 5-fluoropyridine-2-carboxylic acid derivatives often involve fluorination, diazotization, and nucleophilic substitution. The Balz-Schiemann reaction is a notable method for fluorination, as discussed by J. Matsumoto et al. (1984), providing a pathway to various fluorinated pyridines, which are crucial in the synthesis of antibacterial agents such as enoxacin (J. Matsumoto et al., 1984).

Scientific Research Applications

Environmental Chemistry

  • Application : 5-fluoropyridine-2-carboxylic Acid is used in the determination of residues of florpyrauxifen-benzyl and its metabolites in compost .
  • Method : The residues were extracted from compost by shaking with acetonitrile/0.1N hydrochloric acid, centrifuging, and then decanting into a separate container containing rOQ QuEChERS (EN Method). After a portion of the organic layer was aliquoted, internal standard was added and the sample was taken to near dryness. Then, N HCl was added and the sample was incubated for an hour at 80°C. Ethyl acetate was added and the sample was transferred to a Supel QuE Z-Sep tube .
  • Results : The method was validated over the concentration range of 0.15 – 7.5 ng/g for XDE-848 BE, 0.45 – 22.5 ng/g for X11438848, and 9.0 – 450 ng/g for X11966341 with validated limits of quantitation of 0.15 ng/g, 0.45 ng/g, and 9.0 ng/g, respectively .

Material Science

  • Application : 5-fluoropyridine-2-carboxylic Acid is used in the synthesis of furan-based porous polyamide (FPPA-1 and -2) for the removal of Hg2+ from water systems .
  • Method : FPPA-1 (-2) were characterized by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS). The effects of pH, dosage, contact time, temperature and concentration on the adsorption of Hg2+ were systematically investigated .
  • Results : The pseudo-second-order kinetics and the Langmuir isotherm model are in better agreement with the experimental data, and the maximum adsorption capacity is 460 mg g-1. Thermodynamically, the adsorption of Hg2+ is a spontaneous adsorption process .

Polymer Synthesis

  • Application : 2,5-Furandicarboxylic Acid, which can be synthesized from 5-fluoropyridine-2-carboxylic Acid, is used as a polymer precursor .
  • Method : The synthesis of 2,5-Furandicarboxylic Acid involves the valorization of lignocellulosic materials, which can be derived from agricultural and food waste streams .
  • Results : The U.S. Department of Energy designated 2,5-furandicarboxylic acid (FDCA) as one of the “Top Value-Added Chemicals from Biomass” .

Bioanalysis

  • Application : 5-Fluoropyridine-3-carboxylic Acid is used in the hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents .
  • Method : The method involves the use of hydrophobic chromatography .
  • Results : The results of the bioanalysis are not specified in the source .

Synthesis of Antidepressant Molecules

  • Application : 5-fluoropyridine-2-carboxylic Acid is used in the synthesis of antidepressant molecules .
  • Method : The synthesis of antidepressant molecules involves metal-catalyzed reactions . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results : The synthesis of antidepressant molecules has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Synthesis of Fluorinated Quinolines

  • Application : 5-fluoropyridine-2-carboxylic Acid is used in the synthesis of fluorinated quinolines .
  • Method : The synthesis of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • Results : Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFIIQGMVKDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376533
Record name 5-fluoropyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoropyridine-2-carboxylic Acid

CAS RN

107504-08-5
Record name 5-Fluoropyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107504-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoropyridine-2-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Dissolve ethyl 5-fluoropyridine-2-carboxylate (4.60 g, 27.2 mmol) in THF (34 mL) and methanol (34 mL). Add 1.0 N NaOH (32.6, 32.6 mmol) and stir at room temperature for 1.3 hours. Concentrate the reaction mixture. Then add 1.0 N HCl (32.6 mL), stir and concentrate. Take the solid up in 20% methanol, 3% AcOH and 77% dichloromethane and filter through a silica plus. Wash the plug with the solvent listed above until all of the product elutes off to give the title compound (3.8 g, 100%): MS ES+ 142.03 (M+H)+, HRMS calcd for C6H5NO2F 142.0304 (M+H)+, found 142.0306, time 0.46 min, 0.51; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=6.3 min, 100% purity.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
32.6 mmol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To water (100 ml) were added 5-fluoro-2-methylpyridine (J. Med. Chem., 32, 1970(1989): 2.2 g, 20 mmol) and potassium permanganate (19.1 g, 120 mmol), and heated under reflux for 4 hours. The reaction mixture was filtrated and the filtrate was concentrated, acidified with KHSO4, extracted with ethyl acetate and the extract was dried over Na2SO4. The solvent was evaporated to give the title compound (0.80 g; 28%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
28%

Synthesis routes and methods III

Procedure details

Potassium phosphate monobasic (1.4 g, 10 mmol) in water (10 mL) was added to a solution of 5-fluoropyridine-2-carbaldehyde (0.50 g, 4.0 mmol, Frontier) in DMSO (10 mL). Sodium chlorite (0.9 g, 0.008 mol) in water (10 mL) was added, and the reaction continued for 1 hour. The mixture was saturated with NaCl, then diluted with EtOAc. The organic layer was further washed with brine, dried over sodium sulfate and concentrated to afford product (370 mg, 65%). 1H NMR (400 MHz, CDCl3): δ□8.50 (d, 1H), 8.29 (ddd, 1H), 7.66 (ddd, 1H); LCMS (M+H)+: 142.0.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoropyridine-2-carboxylic Acid
Reactant of Route 2
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5-fluoropyridine-2-carboxylic Acid
Reactant of Route 3
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5-fluoropyridine-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
5-fluoropyridine-2-carboxylic Acid
Reactant of Route 5
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5-fluoropyridine-2-carboxylic Acid
Reactant of Route 6
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Reactant of Route 6
5-fluoropyridine-2-carboxylic Acid

Citations

For This Compound
29
Citations
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
… After carboxylation and removal of the silyl and chlorine substituents, 5-fluoropyridine-2-carboxylic acid (33; 26 % overall yield) is obtained. …
Number of citations: 607 onlinelibrary.wiley.com
E Marzi, C Bobbio, F Cottet, M Schlosser - 2005 - Wiley Online Library
… led eventually to the missing 5-fluoropyridine-2-carboxylic acid (17; 67 %). … 5-Fluoropyridine-2-carboxylic Acid (17): A suspension containing 6-chloro-5-fluoropyridine-2-carboxylic acid (…
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
… Finally, 5-fluoropyridine-2-carboxylic acid was made in seven steps involving intermediates 78, 79, and 80 by successive metalation and silylation, metalation and chlorination, …
Number of citations: 355 onlinelibrary.wiley.com
X Ma, Z Cheng - Melanoma: Methods and Protocols, 2021 - Springer
… Dissolve 5-Bromopyridine-2-caboxylic acid (or 5-Fluoropyridine-2-carboxylic acid for … or 5-fluoropyridine-2-carboxylic acid = 1; TSTU = 1.5; DIPEA = 4; N,N-Diethylethylenediamine = 2. …
Number of citations: 2 link.springer.com
M Pauton, C Aubert, G Bluet… - … Process Research & …, 2019 - ACS Publications
… To a solution of 5-fluoropyridine-2-carboxylic acid (100 mg, 0.71 mmol, 1 equiv) in DMF (2 mL) was added TSTU (192.0 mg, 0.64 mmol, 0.9 equiv) and DIPEA (395 μL, 2.27 mmol, 3.2 …
Number of citations: 11 pubs.acs.org
LL Winneroski, JA Erickson, SJ Green, JE Lopez… - Bioorganic & Medicinal …, 2020 - Elsevier
… Intermediate 13 was converted into the cyclopropyl amide 3 in two steps and 83% yield via an amide coupling with 5-fluoropyridine-2-carboxylic acid followed by deprotection of the …
Number of citations: 11 www.sciencedirect.com
CC Chen, YY Chen, YH Lo, MH Lin, CH Chang… - International Journal of …, 2020 - mdpi.com
… A solution of 5-fluoropyridine-2-carboxylic acid (60.3 mg, 0.427 mmol) in thionyl chloride (0.904 mL, 12.4 mmol) was reacted at 74 C for 3 h. After the reaction, excess thionyl chloride …
Number of citations: 7 www.mdpi.com
A Futamura, D Nozawa, Y Araki, Y Tamura… - Bioorganic & Medicinal …, 2017 - Elsevier
… , DMF, then ethyliodide, 0–60 C; (e) 4 M HCl-EtOAc, EtOAc, rt; (f) HATU, DIPEA, DMF, 31; (g) NaCN, DMF, 80 C; (h) (1) NH 2 OH aq., EtOH, 80 C, (2) 5-fluoropyridine-2-carboxylic acid or …
Number of citations: 17 www.sciencedirect.com
YH Lo, TY Chang, CL Chen, MH Lin, HE Wang… - International Journal of …, 2021 - mdpi.com
… The synthetic protocols for 4a and 4b were identical to those for 2a and 2b except for using 5-fluoropyridine-2-carboxylic acid and 6-fluoronicotinic acid as the starting materials, …
Number of citations: 1 www.mdpi.com
RD Sanner, NJ Cherepy, HP Martinez, HQ Pham… - Inorganica Chimica …, 2019 - Elsevier
… Procedure as for compound 6, with 5-fluoropyridine-2-carboxylic acid as ligand (first crop yield 72%, overall yield 93%). H and 19 F NMR results were identical with those previously …
Number of citations: 3 www.sciencedirect.com

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